2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions One common synthetic route includes the alkylation of piperidine with 4-ethylbenzyl chloride, followed by the reaction with piperazine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-{4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[1-(4-METHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
- 2-{4-[1-(4-PROPYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Uniqueness
2-{4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to its specific ethylbenzyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.
Properties
Molecular Formula |
C20H33N3O |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O/c1-2-18-3-5-19(6-4-18)17-22-9-7-20(8-10-22)23-13-11-21(12-14-23)15-16-24/h3-6,20,24H,2,7-17H2,1H3 |
InChI Key |
ODVYFEHRUCFJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
Origin of Product |
United States |
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